molecular formula C6H10N4O B1499625 1-(3,4-Dimethylisoxazol-5-yl)guanidine CAS No. 884197-54-0

1-(3,4-Dimethylisoxazol-5-yl)guanidine

Cat. No.: B1499625
CAS No.: 884197-54-0
M. Wt: 154.17 g/mol
InChI Key: GVWQCWCBBDYESD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylisoxazol-5-yl)guanidine is a guanidine derivative featuring a 3,4-dimethylisoxazole substituent. Guanidine, a strong organic base, is functionalized here with a heterocyclic isoxazole ring, which imparts unique electronic and steric properties. The compound is cataloged as a chemical intermediate, suggesting its utility in synthesizing bioactive molecules or coordination complexes .

Properties

CAS No.

884197-54-0

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-(3,4-dimethyl-1,2-oxazol-5-yl)guanidine

InChI

InChI=1S/C6H10N4O/c1-3-4(2)10-11-5(3)9-6(7)8/h1-2H3,(H4,7,8,9)

InChI Key

GVWQCWCBBDYESD-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)N=C(N)N

Canonical SMILES

CC1=C(ON=C1C)N=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Guanidine Derivatives

Structural Comparisons

Isoxazole vs. Triazole and Thiazole Derivatives
  • 1-(1H-1,2,4-Triazol-5-yl)guanidine (CAS: 46119-11-3): This compound replaces the isoxazole ring with a 1,2,4-triazole group, introducing additional nitrogen atoms.
  • N-(2-Methyl-1,3-thiazol-4-yl)guanidine (CAS: 786634-51-3): The thiazole ring, containing sulfur and nitrogen, provides distinct electronic properties. Sulfur’s polarizability could increase hydrophobic interactions, contrasting with the isoxazole’s polarity .
Functional Group Variations
  • Triazole-Guanidine Conjugates (e.g., N-carbamimidoyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide): These derivatives incorporate triazole rings linked to guanidine via carboxamide bridges. The extended conjugation may enhance stability and bioactivity compared to simpler isoxazole-guanidine systems .

Physicochemical and Crystallographic Properties

  • Hydrogen-Bonding Networks: The isoxazole ring’s oxygen atom can act as a hydrogen-bond acceptor, while guanidine’s NH groups serve as donors.
  • Solubility and Stability : Thiazole-containing guanidines may exhibit lower aqueous solubility due to sulfur’s hydrophobicity, whereas isoxazole derivatives could display improved solubility in polar solvents .

Data Table: Key Features of Selected Guanidine Derivatives

Compound Name Heterocyclic Ring Key Functional Groups Biological Activity Notable Properties References
1-(3,4-Dimethylisoxazol-5-yl)guanidine Isoxazole Guanidine, dimethyl groups Unknown (intermediate use) Polar, hydrogen-bond acceptor
1-(1H-1,2,4-Triazol-5-yl)guanidine Triazole Guanidine, triazole Unreported High hydrogen-bond capacity
Triazole-Guanidine Conjugates Triazole Carboxamide bridge Anti-inflammatory Enhanced stability
N-(2-Methylthiazol-4-yl)guanidine Thiazole Guanidine, methyl group Antimicrobial potential Hydrophobic interactions

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